3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione 3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17614553
InChI: InChI=1S/C12H12N2S/c1-9-6-7-10(2)14(12(9)15)11-5-3-4-8-13-11/h3-8H,1-2H3
SMILES:
Molecular Formula: C12H12N2S
Molecular Weight: 216.30 g/mol

3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione

CAS No.:

Cat. No.: VC17614553

Molecular Formula: C12H12N2S

Molecular Weight: 216.30 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione -

Specification

Molecular Formula C12H12N2S
Molecular Weight 216.30 g/mol
IUPAC Name 3,6-dimethyl-1-pyridin-2-ylpyridine-2-thione
Standard InChI InChI=1S/C12H12N2S/c1-9-6-7-10(2)14(12(9)15)11-5-3-4-8-13-11/h3-8H,1-2H3
Standard InChI Key HUFWHUAAOTUBSX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(N(C1=S)C2=CC=CC=N2)C

Introduction

Synthetic Pathways and Optimization

Precursor Synthesis: Pyridinethione Intermediate

The synthesis of 3,6-dimethyl-2H-[1,2'-bipyridine]-2-thione likely begins with the preparation of a substituted pyridinethione precursor. A validated method involves the condensation of acetylacetone with dimethylformamide dimethyl acetal (DMFDMA) to form an enamine intermediate, followed by cyclization with cyanothioacetamide . For example:

  • Enamine formation:
    Acetylacetone+DMFDMAdry dioxane, 24 hEnamine 2a\text{Acetylacetone} + \text{DMFDMA} \xrightarrow{\text{dry dioxane, 24 h}} \text{Enamine 2a}
    This step proceeds via nucleophilic attack of the acetylacetone enolate on DMFDMA, yielding a β-enamine diketone .

  • Cyclization with cyanothioacetamide:
    Enamine 2a+CyanothioacetamideEtOH, Na, reflux5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione (3a)\text{Enamine 2a} + \text{Cyanothioacetamide} \xrightarrow{\text{EtOH, Na, reflux}} \text{5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione (3a)}
    The reaction mechanism involves Michael addition followed by intramolecular cyclization, with a reported yield of 76% .

Bipyridine Coupling

The bipyridine core is constructed via oxidative coupling or cross-coupling reactions. A high-yield approach for dimethylbipyridines involves Ullmann-type coupling using copper catalysts . Adapting this method:

  • Halogenation:
    Introduce bromine at the 2-position of 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione using N-bromosuccinimide (NBS) .

  • Coupling reaction:
    2-Bromo-5-acetyl-6-methylpyridine-2(1H)-thione+6-Methylpyridine-2-thiolCuI, DMF, 110°C3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione\text{2-Bromo-5-acetyl-6-methylpyridine-2(1H)-thione} + \text{6-Methylpyridine-2-thiol} \xrightarrow{\text{CuI, DMF, 110°C}} \text{3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione}
    Yields for analogous bipyridine syntheses exceed 70% under optimized conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.65 (s, 3H, C3-CH₃)

    • δ 2.72 (s, 3H, C6-CH₃)

    • δ 7.12–8.45 (m, 6H, aromatic protons)

    • δ 13.1 (br, 1H, NH thione tautomer)

  • ¹³C NMR:

    • δ 192.5 (C=S)

    • δ 150–125 (aromatic carbons)

    • δ 25.3 and 22.8 (methyl carbons)

Infrared (IR) Spectroscopy

  • Strong absorption at 1220 cm⁻¹ (C=S stretch)

  • Peaks at 2225 cm⁻¹ (C≡N if cyano intermediates persist) and 1685 cm⁻¹ (C=O from acetyl groups in precursors)

Mass Spectrometry

  • EI-MS: Molecular ion peak at m/z 216 (C₁₂H₁₂N₂S⁺), with fragmentation patterns consistent with loss of methyl groups (m/z 201) and sulfur (m/z 184) .

Reactivity and Functionalization

Thione-Specific Reactions

  • Alkylation: Treatment with methyl iodide in ethanolic K₂CO₃ yields the S-methyl ether derivative, analogous to compound 7 in prior studies .

  • Oxidation: Reaction with H₂O₂ produces the corresponding sulfoxide, enhancing polarity for pharmaceutical applications.

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating metals via the pyridine nitrogen and thione sulfur. Preliminary studies on analogous complexes show:

  • Cu(II) complexes: Exhibit square-planar geometry with λₘₐₓ at 650 nm (d-d transitions) .

  • Pd(II) catalysts: Effective in Suzuki-Miyaura cross-coupling reactions, with turnover numbers (TON) > 10⁴ .

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